

Elucidation of 5-Methyldecanoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyldecanoyl-CoA

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This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of **5-Methyldecanoyl-CoA**. Designed for researchers, scientists, and professionals in drug development, this document details the analytical techniques, experimental protocols, and metabolic context of this branched-chain acyl-coenzyme A.

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is an activated form of its corresponding carboxylic acid, 5-methyldecanoic acid, primed for enzymatic reactions. The structural elucidation of such molecules is critical for understanding their metabolic fate and biological activity. This guide outlines the key analytical techniques and expected data for the characterization of **5-Methyldecanoyl-CoA**.

Physicochemical Properties and Predicted Mass Spectrometry Data

The structure of **5-Methyldecanoyl-CoA** consists of a 5-methyldecanoic acid moiety linked to coenzyme A via a thioester bond. Based on its structure, key quantitative data can be predicted, which is essential for its identification and characterization by mass spectrometry.

Property	Value	Source
Molecular Formula	C ₃₂ H ₅₆ N ₇ O ₁₇ P ₃ S	Chemically Derived
Monoisotopic Mass	935.2826 g/mol	Calculated
Predicted [M+H] ⁺	936.2904 m/z	Calculated
Predicted [M+Na] ⁺	958.2723 m/z	Calculated
Predicted [M-H] ⁻	934.2747 m/z	Calculated

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.^[1] The fragmentation of acyl-CoAs in the mass spectrometer provides signature product ions that are used for their identification and quantification.

Predicted Fragmentation Pattern

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic fragmentation pattern.^{[2][3]} The most common fragmentation events for **5-Methyldecanoyl-CoA** are predicted to be:

- A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate moiety and is a hallmark of acyl-CoA compounds.^{[4][5][6][7]}
- A product ion at m/z 428: This fragment represents the phosphoadenosine portion of the coenzyme A molecule.^[1]

These predicted fragmentation patterns are summarized in the table below.

Precursor Ion (m/z)	Predicted Major Fragment Ions (m/z)	Description
936.2904 ([M+H] ⁺)	429.2947	Acyl portion + pantetheine phosphate
428.0370	Phosphoadenosine	
261.0850	Adenine	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including acyl-CoAs. While a complete experimental NMR spectrum for **5-Methyldecanoyl-CoA** is not readily available in the literature, the expected chemical shifts can be predicted based on the known spectra of similar long-chain acyl-CoAs and the principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below summarizes the predicted chemical shifts for the key protons and carbons in the 5-methyldecanoyl moiety. The coenzyme A portion of the molecule would exhibit a complex series of signals corresponding to its ribose, adenine, and pantetheine components.

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C1 (Carbonyl)	-	~198
C2 (α-CH ₂)	~2.5 - 2.8	~45
C3 (β-CH ₂)	~1.5 - 1.7	~25
C4 (CH ₂)	~1.2 - 1.4	~34
C5 (CH)	~1.4 - 1.6	~36
C5-Methyl	~0.8 - 0.9	~19
C6-C9 (CH ₂)	~1.2 - 1.4	~22-32
C10 (CH ₃)	~0.8 - 0.9	~14

Experimental Protocols

Synthesis of 5-Methyldecanoyl-CoA

The synthesis of **5-Methyldecanoyl-CoA** can be achieved through a chemo-enzymatic approach, starting from the corresponding fatty acid, 5-methyldecanoic acid.

Step 1: Synthesis of 5-Methyldecanoic Acid (Precursor)

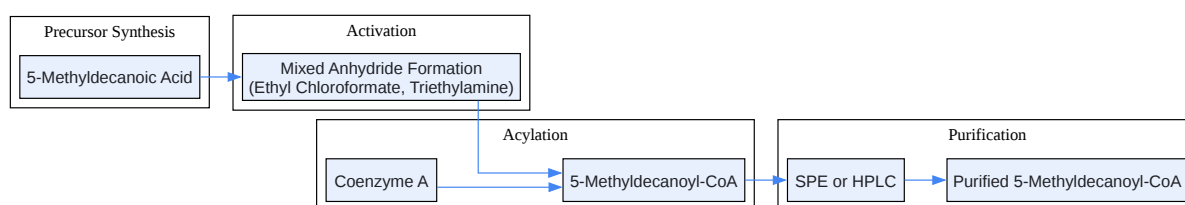
A general method for the synthesis of branched-chain fatty acids can be adapted. For example, using a Grignard reaction with a suitable alkyl halide and an appropriate electrophile, followed by oxidation.

Step 2: Acylation of Coenzyme A

A common method for the synthesis of acyl-CoAs is the mixed anhydride method.^[8]

- Dissolve 5-methyldecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
- Add a base (e.g., triethylamine) and ethyl chloroformate to form the mixed anhydride.

- In a separate vial, dissolve coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate).
- Add the mixed anhydride solution to the coenzyme A solution and stir.
- Monitor the reaction by LC-MS.
- Purify the resulting **5-Methyldecanoyl-CoA** using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).



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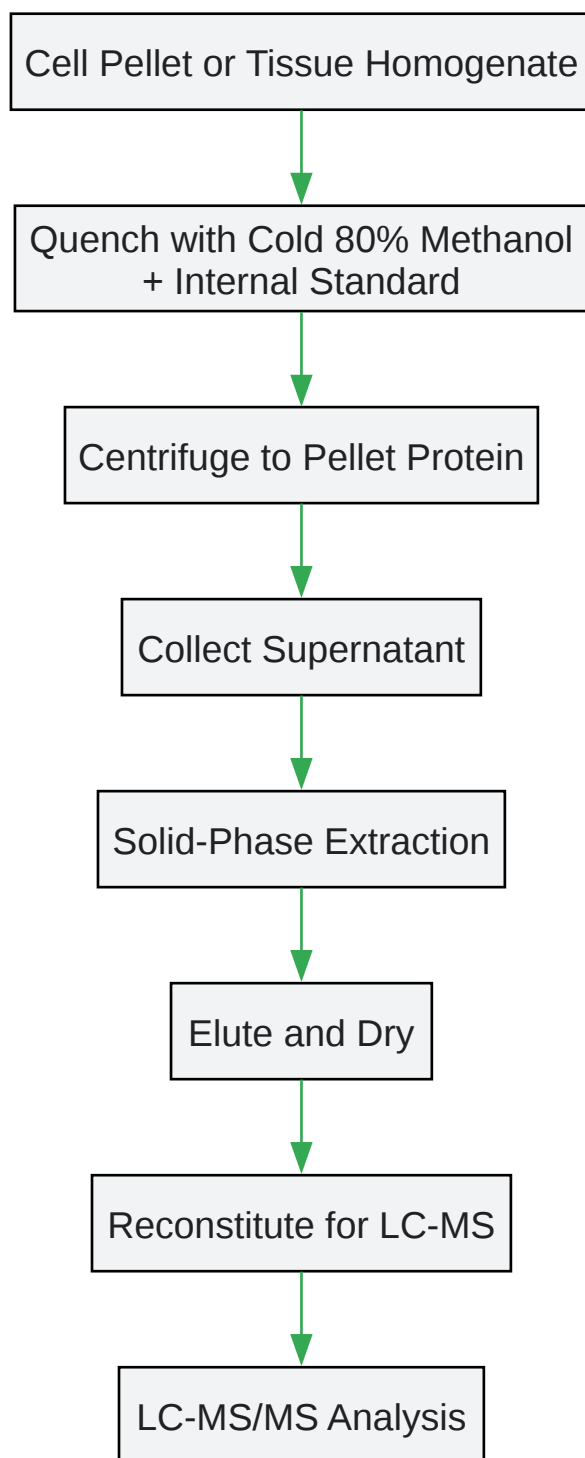
*Synthesis workflow for **5-Methyldecanoyl-CoA**.*

Extraction of Acyl-CoAs from Biological Samples

A robust method for the extraction of acyl-CoAs from cultured cells or tissues is essential for accurate analysis.^{[1][4][9][10][11]}

- Quenching and Lysis: Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet or tissue homogenate.^[1]
- Internal Standard: Spike the sample with a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA) for accurate quantification.
- Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 15,000 x g) at 4°C.

- Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
- Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a reversed-phase SPE cartridge.
- Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried extract in a solvent compatible with LC-MS analysis.

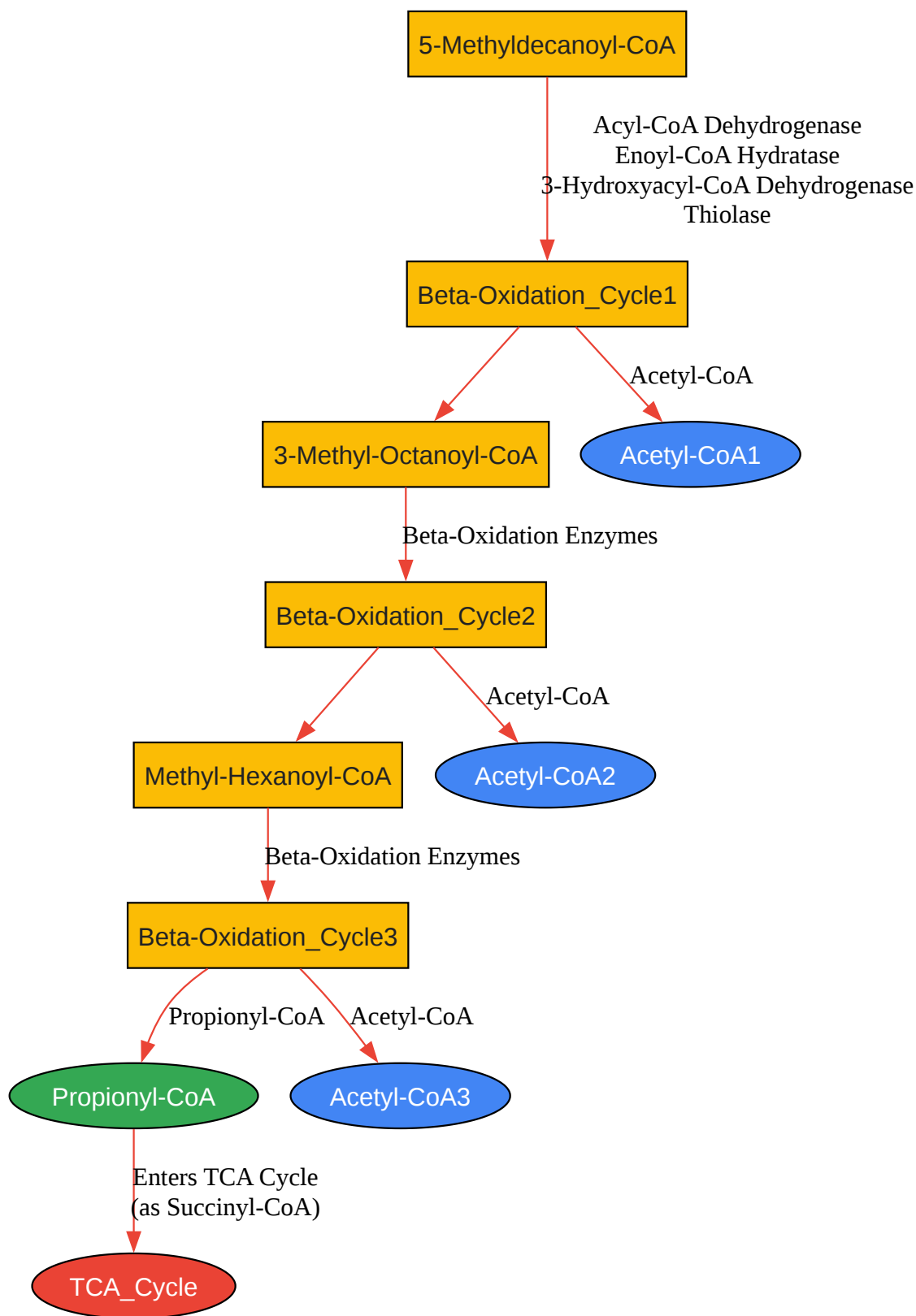


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Workflow for acyl-CoA extraction.

Metabolic Context: Beta-Oxidation of Branched-Chain Fatty Acids

5-Methyldecanoic acid, the precursor to **5-Methyldecanoyl-CoA**, is a branched-chain fatty acid. The metabolism of such fatty acids proceeds via a modified beta-oxidation pathway.^[12]^[13]^[14]^[15] The presence of a methyl group on an odd-numbered carbon, as in 5-methyldecanoic acid, does not sterically hinder the standard beta-oxidation enzymes. Therefore, it is expected to undergo several cycles of beta-oxidation, yielding acetyl-CoA until the branch point is reached. The final products would likely be a mix of acetyl-CoA and propionyl-CoA.



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Proposed beta-oxidation of 5-Methyldecanoyl-CoA.

Conclusion

The structural elucidation of **5-Methyldecanoyl-CoA** relies on a combination of modern analytical techniques, primarily LC-MS/MS, and established chemical principles. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, extraction, and characterization based on the well-understood chemistry of acyl-CoAs. The methodologies and predicted data presented herein will serve as a valuable resource for researchers investigating the role of branched-chain fatty acids in health and disease.

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